molecular formula C7H4FNS B161262 5-Fluorobenzo[d]thiazole CAS No. 1644-85-5

5-Fluorobenzo[d]thiazole

Cat. No. B161262
Key on ui cas rn: 1644-85-5
M. Wt: 153.18 g/mol
InChI Key: ANEKYSBZODRVRB-UHFFFAOYSA-N
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Patent
US05322847

Procedure details

To a stirred solution of 36 g of 5-fluorobenzothiazole in 100 ml of diethyl ether cooled to -70° C. was added dropwise over a 5 minute period 9.4 ml of a 2.5M solution of n-butyl lithium in hexane. The reaction mixture was allowed to warm to -50° C. for one hour and was then cooled to -78° C. Dry dimethylformamide (2.8 ml) was added dropwise and the reaction mixture allowed to warm to room temperature over a period of two hours. The reaction was diluted with 300 ml of diethyl ether and washed with 1N hydrochloric acid (1×40 ml), water (1×40 ml), a saturated sodium bicarbonate solution (1×40 ml) and dried over magnesium sulfate. The solvent was removed and the residual product flash chromatographed on silica (50% ethyl acetate--hexane; v:v) to give 24.7 g of the titled product, m.p. 105°-107° C.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH:8]=[N:7][C:6]=2[CH:10]=1.C([Li])CCC.CN(C)[CH:18]=[O:19]>C(OCC)C.CCCCCC>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([CH:18]=[O:19])=[N:7][C:6]=2[CH:10]=1

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
FC=1C=CC2=C(N=CS2)C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
2.8 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to -78° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over a period of two hours
Duration
2 h
WASH
Type
WASH
Details
washed with 1N hydrochloric acid (1×40 ml), water (1×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium bicarbonate solution (1×40 ml) and dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residual product flash chromatographed on silica (50% ethyl acetate--hexane; v:v)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(N=C(S2)C=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 24.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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